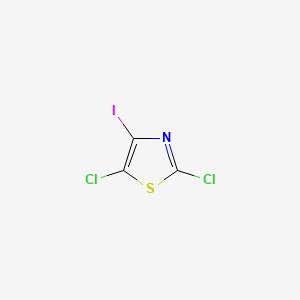

2,5-Dichloro-4-iodo-1,3-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C3Cl2INS |

|---|---|

Molecular Weight |

279.91 g/mol |

IUPAC Name |

2,5-dichloro-4-iodo-1,3-thiazole |

InChI |

InChI=1S/C3Cl2INS/c4-1-2(6)7-3(5)8-1 |

InChI Key |

YRYAAUSCXJPRPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(SC(=N1)Cl)Cl)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2,5 Dichloro 4 Iodo 1,3 Thiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying 2,5-dichloro-4-iodo-1,3-thiazole (B6220605). The electron-deficient nature of the thiazole (B1198619) ring, amplified by the presence of three electron-withdrawing halogen atoms, facilitates the attack of nucleophiles.

Reactivity of Chlorinated and Iodinated Positions

The reactivity of the halogenated positions in SNAr reactions is a critical aspect of the molecule's utility. The iodine atom at the C4 position is the most susceptible to nucleophilic displacement. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Consequently, under mild reaction conditions, nucleophiles will preferentially substitute the iodine atom, leaving the two chlorine atoms at the C2 and C5 positions intact. This regioselectivity is a cornerstone for the sequential functionalization of the thiazole core.

For instance, in reactions with sodium azide (B81097) in dimethylformamide (DMF), the iodine at C4 is selectively replaced to form 5-azido-2,4-dichloro-1,3-thiazole. This selective reactivity allows for the introduction of a variety of functionalities at a specific position on the thiazole ring.

Influence of Nucleophile Structure and Reaction Conditions

The nature of the nucleophile and the reaction conditions play a significant role in the outcome of SNAr reactions. Stronger nucleophiles and higher temperatures can lead to the substitution of the chlorine atoms, although this generally requires more forcing conditions than the substitution of iodine. For example, while many nucleophiles will react selectively at the C4 position, very strong nucleophiles or elevated temperatures might lead to substitution at the C2 or C5 positions, or even disubstitution.

The choice of solvent is also crucial. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they can solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

Regioselectivity and Stereoselectivity in SNAr Processes

As previously mentioned, the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds dictates the high regioselectivity of SNAr reactions on this compound. The initial substitution almost exclusively occurs at the C4-iodo position. This predictable regioselectivity is a significant advantage in multistep synthetic sequences.

Stereoselectivity is generally not a factor in these SNAr reactions as the thiazole ring is aromatic and planar, and the substitution occurs at an sp2-hybridized carbon, leading to retention of the aromatic system.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. researchgate.net The different halogens again allow for selective and sequential coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) at Halogenated Sites

Palladium catalysts are widely employed to functionalize halogenated aromatic compounds. mdpi.comrsc.org The reactivity of the halogens in these reactions generally follows the order I > Br > Cl, which allows for selective coupling at the C4-iodo position of this compound.

Suzuki-Miyaura Coupling: This reaction pairs the halo-thiazole with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govrsc.orgresearchgate.netresearchgate.netuwindsor.ca The C4-iodo position is the most reactive site, allowing for the selective introduction of aryl or vinyl groups. nih.gov By carefully choosing the catalyst and reaction conditions, it is possible to subsequently couple at the chloro positions, enabling the synthesis of tri-substituted thiazoles. nih.govresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the halo-thiazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govnih.govorganic-chemistry.orgresearchgate.net Similar to the Suzuki-Miyaura reaction, the C4-iodo position is the primary site of reaction, providing a route to 4-alkynyl-2,5-dichlorothiazoles. These products can be valuable intermediates for further transformations. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples the halo-thiazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This reaction also proceeds selectively at the C4-iodo position, leading to the formation of 4-alkenyl-2,5-dichlorothiazoles.

| Reaction Type | Coupling Partner | Typical Catalyst | Product Type | Selective Position |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | 4-Aryl/Vinyl-2,5-dichlorothiazole | C4-Iodo |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-2,5-dichlorothiazole | C4-Iodo |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 4-Alkenyl-2,5-dichlorothiazole | C4-Iodo |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, offer an alternative to palladium-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds. scite.ai While less common than palladium-catalyzed reactions for this specific substrate, copper catalysts can be effective, particularly for coupling with certain nucleophiles like amines, alkoxides, and thiolates.

Chelation-Assisted Cross-Coupling

While specific studies on chelation-assisted cross-coupling of this compound are not extensively documented, the principles of such reactions can be extrapolated. In these reactions, a directing group installed on the coupling partner or the substrate can coordinate to the metal catalyst, leading to enhanced reactivity and regioselectivity. For instance, in related systems, the presence of a substituent with a coordinating heteroatom (e.g., nitrogen or oxygen) can facilitate the delivery of the catalyst to a specific site, promoting selective bond formation. nih.gov

In the context of this compound, a hypothetical chelation-assisted Suzuki-Miyaura coupling could involve an arylboronic acid bearing a directing group. The coordination of this group to the palladium catalyst would favor the coupling at the iodine-bearing carbon.

Table 1: Hypothetical Chelation-Assisted Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Directing Group | Catalyst System | Product |

| 1 | 2-(Hydroxymethyl)phenylboronic acid | -CH₂OH | Pd(PPh₃)₄, Base | 2,5-Dichloro-4-(2-(hydroxymethyl)phenyl)-1,3-thiazole |

| 2 | 2-(Aminomethyl)phenylboronic acid | -CH₂NH₂ | PdCl₂(dppf), Base | 2,5-Dichloro-4-(2-(aminomethyl)phenyl)-1,3-thiazole |

This table is illustrative and based on established principles of chelation-assisted cross-coupling reactions.

Stereochemical Control in Cross-Coupling Methodologies

Achieving stereochemical control in cross-coupling reactions involving this compound would be of significant interest for the synthesis of chiral molecules. While direct examples are scarce, insights can be drawn from studies on other substituted thiazoles and related heterocycles. acs.orgnih.gov The stereochemical outcome of a cross-coupling reaction is often determined by the nature of the chiral ligand on the metal catalyst, the reaction mechanism, and the substrate itself.

For instance, in asymmetric Suzuki-Miyaura reactions, chiral phosphine (B1218219) ligands are commonly employed to induce enantioselectivity. The synthesis of chiral biaryls through the coupling of a prochiral boronic acid with an aryl halide is a well-established strategy. Applying this to this compound, coupling with a suitable prochiral organoboron reagent in the presence of a chiral palladium complex could potentially lead to the formation of enantioenriched products. The stereoselectivity would arise from the differential rates of reaction of the two enantiotopic faces of the prochiral nucleophile with the palladium-thiazole complex. nih.gov

Electrophilic Substitution and Functionalization

The electron-deficient nature of the thiazole ring in this compound generally disfavors classical electrophilic aromatic substitution reactions. The two chlorine atoms and the nitrogen atom strongly withdraw electron density from the ring, making it less susceptible to attack by electrophiles.

Friedel-Crafts Type Reactions

Direct Friedel-Crafts acylation or alkylation of this compound is considered highly unlikely to be successful under standard conditions. The deactivated nature of the thiazole ring would require harsh conditions that would likely lead to decomposition of the starting material.

Metalation and Subsequent Electrophilic Quenching

A more viable strategy for the functionalization of the thiazole ring is through metalation followed by quenching with an electrophile. This approach inverts the polarity of the ring carbon, making it nucleophilic. Given the presence of multiple halogen atoms, halogen-metal exchange is a probable pathway. The C-I bond is the most likely site for this exchange due to its higher reactivity compared to the C-Cl bonds.

Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would be expected to result in a lithium-iodine exchange, generating a 4-lithio-2,5-dichloro-1,3-thiazole intermediate. This highly reactive species can then be trapped with a variety of electrophiles to introduce new functional groups at the 4-position.

Table 2: Plausible Functionalization via Metalation-Electrophilic Quenching

| Entry | Electrophile | Reagent | Product |

| 1 | Dimethylformamide (DMF) | n-BuLi, then DMF | 2,5-Dichloro-1,3-thiazole-4-carbaldehyde |

| 2 | Carbon dioxide (CO₂) | n-BuLi, then CO₂ | 2,5-Dichloro-1,3-thiazole-4-carboxylic acid |

| 3 | Trimethylsilyl chloride (TMSCl) | n-BuLi, then TMSCl | 2,5-Dichloro-4-(trimethylsilyl)-1,3-thiazole |

This table illustrates potential transformations based on known reactivity of halogenated heterocycles.

Radical Reactions and Reductive Transformations

The carbon-iodine bond in this compound is also susceptible to homolytic cleavage, opening avenues for radical-based transformations.

Single-Electron Transfer Processes

Single-electron transfer (SET) to this compound can initiate radical reactions. This can be achieved through various methods, including the use of reducing agents or photoredox catalysis. rsc.orgsigmaaldrich.com Upon receiving an electron, the molecule would form a radical anion, which could then fragment to release an iodide anion and a 2,5-dichloro-1,3-thiazol-4-yl radical.

This thiazolyl radical could then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to an unsaturated system. For example, in a reductive Heck-type reaction, the thiazolyl radical could add to an alkene, followed by a reduction step to yield the final product.

Recent advancements in photoredox catalysis have demonstrated the feasibility of generating aryl and heteroaryl radicals from the corresponding halides under mild conditions. sigmaaldrich.com It is conceivable that this compound could undergo C-H arylation with arenes or heteroarenes through a SET mechanism, initiated by a suitable photocatalyst. rsc.org This would provide a direct method for the formation of a C-C bond at the 4-position of the thiazole ring.

Table 3: Potential Radical Reactions via Single-Electron Transfer

| Reaction Type | Reagents | Intermediate | Potential Product |

| Reductive Deiodination | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | 2,5-Dichloro-1,3-thiazol-4-yl radical | 2,5-Dichloro-1,3-thiazole |

| Radical Addition to Alkene | Photocatalyst, light, alkene | 2,5-Dichloro-1,3-thiazol-4-yl radical | Adduct of the thiazolyl radical to the alkene |

| C-H Arylation | Photocatalyst, light, arene | 2,5-Dichloro-1,3-thiazol-4-yl radical | 4-Aryl-2,5-dichloro-1,3-thiazole |

This table presents potential radical transformations based on established single-electron transfer processes.

Hydrogenation and Dehalogenation Studies

The hydrogenation of thiazole derivatives, particularly in the presence of a palladium catalyst, can be challenging due to the poisoning effect of the sulfur atom on the catalyst surface. The sulfur in the thiazole ring can coordinate to the palladium, blocking its active sites and reducing its catalytic efficiency. researchgate.net This often necessitates the use of higher catalyst loadings to achieve the desired transformation. researchgate.net

In the context of this compound, catalytic hydrogenation would be expected to lead to dehalogenation. The relative reactivity of the carbon-halogen bonds to hydrogenolysis typically follows the order C-I > C-Br > C-Cl. Therefore, it is anticipated that the C-I bond at the 4-position would be the most susceptible to reductive cleavage, followed by the C-Cl bonds at the 2- and 5-positions.

Table 1: Predicted Products of Stepwise Hydrogenation of this compound

| Starting Material | Potential Intermediate(s) | Final Product |

| This compound | 2,5-Dichloro-1,3-thiazole | 1,3-Thiazole |

| 2-Chloro-1,3-thiazole | ||

| 5-Chloro-1,3-thiazole |

This table represents a predictive model based on known principles of catalytic hydrogenation and dehalogenation.

Reductive dehalogenation can also be achieved using other reagents. For instance, studies on other halogenated aromatic compounds have demonstrated the use of systems like titanocene (B72419) dichloride under Schwartz conditions for catalytic dechlorination. rsc.org While not specifically reported for this compound, such methods could potentially be applied for its dehalogenation. Furthermore, biological systems have been shown to effect reductive dehalogenation of halogenated benzoates, suggesting that enzymatic pathways could also be a potential, though less explored, route for the transformation of this compound. nih.gov

Ring-Opening and Rearrangement Pathways

The thiazole ring can undergo rearrangement reactions, often initiated by photochemical or thermal means. researchgate.net Photochemical isomerization of thiazole derivatives can lead to the formation of isothiazoles or other heterocyclic systems through complex mechanisms involving intermediates like Dewar-type structures. researchgate.net For substituted thiazoles, the migration of a substituent from one position to another on the ring has also been observed. rsc.org

The stability of this compound is influenced by various environmental factors, including light and temperature.

Photochemical Degradation: Halogenated organic compounds are generally susceptible to photochemical degradation. tsijournals.comresearchgate.net Studies on thiazole-containing pharmaceutical compounds have shown that they can degrade upon exposure to visible light, often through a [4+2] cycloaddition reaction with singlet oxygen. nih.gov This leads to the formation of an unstable endoperoxide intermediate that subsequently rearranges to yield degradation products. nih.gov The presence of aryl substituents on the thiazole ring appears to be a factor in this degradation pathway. nih.gov It is plausible that this compound could undergo a similar photo-oxygenation process, leading to the cleavage of the thiazole ring. The rate of direct photolysis of halogenated compounds has been observed to increase with the degree of halogenation. rsc.org

Thermal Stability: The thermal stability of halogenated heterocycles can vary significantly. While specific data for this compound is not available, related compounds like 3,4-dichloro-1,2,5-thiadiazole (B139948) are known to be relatively stable liquids. wikipedia.org The high degree of halogenation in this compound likely contributes to its thermal stability.

Ring-Opening Reactions: The thiazole ring, while aromatic, can be opened under certain conditions, particularly with strong nucleophiles. The electron-withdrawing nature of the chlorine and iodine substituents on this compound would make the carbon atoms of the ring more electrophilic and thus more susceptible to nucleophilic attack. Analogous to the ring-opening of epoxides by strong nucleophiles, where the nucleophile attacks the least sterically hindered carbon, a similar regioselectivity could be expected in the ring-opening of this substituted thiazole. youtube.comyoutube.comyoutube.comkhanacademy.orgyoutube.com

Table 2: Potential Degradation Pathways and Products

| Condition | Potential Pathway | Potential Products |

| Photochemical (UV/Vis light) | Photo-oxygenation, C-X bond cleavage | Ring-opened products, dehalogenated species |

| Nucleophilic Attack | Ring-opening | Acyclic sulfur and nitrogen-containing compounds |

This table outlines potential degradation routes based on the reactivity of related compounds.

Derivatization Strategies and Construction of Complex Molecular Architectures

Rational Design of Derivatives from 2,5-Dichloro-4-iodo-1,3-thiazole (B6220605)

The rational design of derivatives from this compound is a key strategy in medicinal chemistry and materials science. This approach leverages the distinct reactivity of the chloro and iodo substituents to introduce a variety of functional groups, thereby fine-tuning the molecule's properties for specific applications. The thiazole (B1198619) ring itself is a privileged structure in medicinal chemistry due to its metabolic stability and ability to be functionalized in various ways to enhance biological activity.

The selective replacement of the halogen atoms is central to the rational design process. The iodine at the C4 position is the most labile, making it a prime site for initial modifications through reactions like Suzuki or Stille coupling. This allows for the introduction of aryl or heteroaryl groups, which can significantly influence the molecule's electronic and steric properties. The chlorine atoms at the C2 and C5 positions are less reactive and can be substituted under more forcing conditions, providing a handle for secondary modifications.

Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new derivatives. nih.govnih.govresearchgate.netmdpi.com By systematically altering the substituents on the thiazole core and evaluating the resulting changes in biological activity or material properties, researchers can identify key structural features required for optimal performance. For instance, in the context of drug discovery, SAR studies can reveal which substituents enhance binding affinity to a biological target or improve pharmacokinetic properties. nih.gov

Table 1: Reactivity of Halogen Substituents on this compound

| Position | Halogen | Relative Reactivity | Common Reactions |

| C4 | Iodine | High | Suzuki coupling, Stille coupling, Sonogashira coupling, Heck reaction |

| C2 | Chlorine | Moderate | Nucleophilic aromatic substitution |

| C5 | Chlorine | Low | Nucleophilic aromatic substitution (harsher conditions) |

Formation of Bi- and Poly-thiazole Systems

The construction of bi- and poly-thiazole systems from this compound is a significant area of research, particularly in the development of conducting polymers and materials with interesting optoelectronic properties. The ability to form extended π-conjugated systems through the coupling of multiple thiazole units is a key driver in this field.

A common strategy for the synthesis of bi-thiazoles involves the homocoupling of this compound. This can be achieved using various palladium-catalyzed cross-coupling reactions. For instance, Ullmann-type coupling reactions can be employed to link two thiazole units at the C4 position, resulting in the formation of a 4,4'-bithiazole derivative.

The synthesis of poly-thiazoles can be approached through step-growth polymerization reactions. By utilizing di-functionalized thiazole monomers derived from this compound, it is possible to create polymer chains with repeating thiazole units. For example, a monomer with two reactive sites, such as one with both an iodo and a bromo substituent, could be polymerized to form a poly(thiazole) chain. The resulting polymers often exhibit interesting electronic properties and have potential applications in organic electronics.

Synthesis of Fused Heterocyclic Ring Systems Incorporating the Thiazole Moiety

The synthesis of fused heterocyclic ring systems that incorporate the thiazole moiety is a powerful strategy for creating novel chemical entities with diverse biological activities and material properties. semanticscholar.org The this compound scaffold provides a versatile starting point for the construction of these complex polycyclic systems.

One common approach involves the use of intramolecular cyclization reactions. researchgate.net By introducing a substituent onto the thiazole ring that contains a reactive functional group, it is possible to induce a ring-closing reaction to form a new fused ring. For example, a substituent with a terminal amine or alcohol group could react with one of the chloro groups on the thiazole ring to form a fused five- or six-membered ring.

Another important class of fused systems that can be accessed from thiazole derivatives are the thiazolo[5,4-d]pyrimidines. researchgate.netnih.govnih.gov These compounds have shown a wide range of biological activities, including acting as adenosine (B11128) receptor antagonists. nih.gov The synthesis of these systems often involves the reaction of an aminothiazole derivative with a pyrimidine (B1678525) precursor. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the functionalization of this starting material to produce the necessary aminothiazole intermediates is a feasible synthetic route. For instance, nucleophilic substitution of one of the chloro groups with an amine, followed by further transformations, could lead to the required precursor for the synthesis of thiazolo[5,4-d]pyrimidines. researchgate.netnih.govnih.gov

Thiazolo[5,4-d]thiazoles are another class of fused heterocyclic systems that have garnered interest for their applications in organic electronics. mdpi.com The synthesis of these compounds often involves the condensation of dithiooxamide (B146897) with aldehydes. mdpi.com

Table 2: Examples of Fused Heterocyclic Systems Derived from Thiazoles

| Fused System | Potential Application |

| Thiazolo[5,4-d]pyrimidine | Medicinal chemistry (e.g., adenosine receptor antagonists) nih.gov |

| Thiazolo[4,5-d]pyrimidine | Medicinal chemistry researchgate.net |

| Thiazolo[5,4-d]thiazole (B1587360) | Organic electronics mdpi.com |

| Thiazolo[4,5-b]quinoxaline | Antimicrobial agents nih.gov |

Development of Thiazole-Containing Hybrid Molecules

The development of thiazole-containing hybrid molecules is a promising strategy in drug discovery and materials science. nih.govresearchgate.net This approach involves covalently linking the thiazole scaffold to other molecular entities, such as other heterocyclic rings, peptides, or polymers, to create new molecules with combined or enhanced properties. nih.govresearchgate.net

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the synthesis of thiazole-containing hybrid molecules. nih.gov By introducing an azide (B81097) or alkyne functionality onto the this compound core, it can be readily "clicked" with a complementary functionalized molecule to form a stable triazole linkage. This method is highly efficient and tolerant of a wide range of functional groups, making it ideal for the construction of complex hybrid molecules.

The conjugation of biomolecules, such as peptides or proteins, to the thiazole scaffold can lead to the development of new bioconjugates with targeted therapeutic or diagnostic applications. The reactive halogen atoms on the thiazole ring can be used as handles for attachment to specific amino acid residues on a protein.

Scaffold Diversity Generation through Combinatorial Approaches

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of diverse molecules based on a common scaffold. nih.govnih.govmdpi.com The this compound molecule is an excellent starting point for combinatorial synthesis due to its multiple points of diversification.

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse and complex molecules from simple starting materials. nih.gov By applying a series of branching and folding reaction pathways to the this compound scaffold, it is possible to generate a wide range of molecular skeletons. For instance, different building blocks can be introduced at the C2, C4, and C5 positions, and subsequent cyclization or functional group interconversion reactions can lead to a vast array of unique structures.

High-throughput screening (HTS) is then used to evaluate the biological activity or other properties of the synthesized library of compounds. nih.govnih.govmdpi.com This allows for the rapid identification of "hits" with desired characteristics, which can then be further optimized through medicinal chemistry efforts. The combination of combinatorial synthesis and HTS has become an indispensable tool in modern drug discovery and materials science.

Advanced Spectroscopic and Crystallographic Characterization of 2,5 Dichloro 4 Iodo 1,3 Thiazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,5-Dichloro-4-iodo-1,3-thiazole (B6220605). Due to the substitution pattern of the parent compound, which lacks any hydrogen atoms, ¹H NMR spectroscopy is not applicable. However, the characterization of its carbon framework and the structure of its derivatives is heavily reliant on advanced 1D and 2D NMR techniques.

Advanced 1D NMR (e.g., DEPT, APT)

For the fully substituted this compound, a standard ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the three carbon atoms of the thiazole (B1198619) ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen, sulfur, and halogen atoms.

Attachment Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for characterizing derivatives that may possess proton-bearing substituents. While not applicable to the parent compound, a hypothetical derivative such as 2-Chloro-4-iodo-5-methyl-1,3-thiazole would utilize these experiments. A DEPT-135 experiment, for instance, would show a positive signal for the methyl (CH₃) group and no signals for the quaternary, halogen-substituted carbons, thus confirming the presence and type of carbon environments.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C2 | 148-155 | Attached to electronegative N and S, and Cl. |

| C4 | 90-100 | Attached to iodine, which exhibits a heavy-atom shielding effect. |

| C5 | 135-145 | Attached to sulfur and chlorine. |

Note: These are estimated values. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of complex thiazole derivatives by revealing through-bond and through-space correlations between nuclei. beilstein-journals.org

COSY (Correlation Spectroscopy): In derivatives with adjacent protons, COSY would reveal ³J-coupling between them, helping to map out proton networks within substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. For a derivative with an alkyl group, HSQC would definitively link the protons of that group to their corresponding carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for a substituted heterocycle like this compound. It detects longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, in a 5-methyl derivative, HMBC would show a correlation from the methyl protons to the C4 and C5 carbons of the thiazole ring, confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry and conformation in complex derivatives. beilstein-journals.org

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and the skeletal vibrations of the molecule. researchgate.netmdpi.com For this compound, these methods are used to confirm the presence of specific bonds and the integrity of the thiazole ring.

The key vibrational modes for this molecule include the stretching of the C-Cl, C-I, and C-S bonds, as well as the characteristic ring vibrations of the thiazole moiety. The C=N stretching vibration is also a key indicator. The heavier mass of iodine compared to chlorine results in the C-I stretching frequency appearing at a lower wavenumber than the C-Cl stretch. Raman spectroscopy is particularly useful for observing the more symmetric vibrations and the vibrations of non-polar bonds, which may be weak in the IR spectrum. In halogenated compounds, C-S stretching modes for a thiazole ring have been observed in the range of 640-720 cm⁻¹. scialert.net

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Thiazole Ring Stretching | FTIR/Raman | 1300-1600 researchgate.net |

| C=N Stretching | FTIR/Raman | ~1600 |

| C-S Stretching | FTIR/Raman | 640-720 scialert.net |

| C-Cl Stretching | FTIR/Raman | 600-800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₃Cl₂INS), HRMS can verify the molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass. The complex isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) provides a unique fingerprint that further validates the molecule's identity.

Table 3: Predicted HRMS Data for this compound (C₃Cl₂INS)

| Ion/Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M] | C₃Cl₂INS | 278.81732 |

| [M+H]⁺ | C₃H¹Cl₂INS | 279.82460 |

| [M+Na]⁺ | C₃Na¹Cl₂INS | 301.80654 |

| [M-H]⁻ | C₃Cl₂INS⁻¹ | 277.81004 |

Data sourced from PubChem predictions. uni.lu

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles. For this compound, X-ray analysis would confirm the planarity of the thiazole ring and the exact geometry of the substituents. mdpi.com

Furthermore, this analysis reveals the nature of intermolecular interactions that govern the crystal packing. In halogenated compounds like this, halogen bonding is a significant directional interaction. mdpi.com One could expect to observe I···N, I···S, or Cl···N intermolecular contacts, which play a crucial role in the supramolecular assembly of the molecules in the crystal lattice. mdpi.com Analysis of the crystal structure of related halogenated thiadiazoles has shown the importance of such interactions in defining the solid-state architecture. mdpi.com

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital. For this compound, the UV-Vis spectrum is characterized by π → π* and n → π* transitions associated with the conjugated thiazole ring system.

The parent thiazole molecule exhibits strong absorption in the UV region. nist.gov The introduction of halogen substituents (Cl, I) acts as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the influence of the halogens' lone pairs of electrons on the π-system of the ring. Analysis of the UV-Vis spectrum helps in understanding the extent of electronic conjugation and the effect of substituents on the electronic structure of the molecule.

Other Advanced Analytical Techniques for Purity and Isomer Characterization

In addition to foundational spectroscopic methods, a comprehensive characterization of this compound and its derivatives relies on a suite of advanced analytical techniques. These methods are crucial for establishing the purity of synthesized batches, separating potential isomers, and confirming the elemental composition of the target molecules. High-Performance Liquid Chromatography (HPLC), elemental analysis, and chiral chromatography are among the most powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of chemical compounds. By utilizing a high-pressure pump to pass a solvent (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase), HPLC separates the components of a mixture. The separation is based on the differential interactions of the analytes with the stationary phase. For a highly functionalized molecule like this compound, reversed-phase HPLC is a common and effective method for purity analysis.

In a typical reversed-phase setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of a compound is indicative of its polarity; less polar compounds have longer retention times. By analyzing the resulting chromatogram, the presence of impurities can be detected as separate peaks, and the purity of the main compound can be quantified by the relative area of its peak.

Detailed Research Findings:

In a hypothetical analysis of a synthesized batch of this compound, a reversed-phase HPLC method could be developed to assess its purity. The primary peak corresponding to the target compound would be expected to have a specific retention time under defined chromatographic conditions. Any additional peaks would signify the presence of impurities, such as starting materials, by-products, or degradation products. The integration of the peak areas allows for a quantitative determination of purity. For instance, a well-purified sample would ideally show a purity level of 98% or higher.

Interactive Data Table: Illustrative HPLC Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

| Purity | 99.2% |

| Impurity 1 | Retention Time: 3.2 min, Area: 0.5% |

| Impurity 2 | Retention Time: 4.5 min, Area: 0.3% |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample. This method provides experimental confirmation of the empirical formula of a newly synthesized compound. For this compound, the presence of chlorine, iodine, nitrogen, and sulfur, in addition to carbon, makes elemental analysis a critical tool for structural verification. The experimentally determined percentages of each element are compared against the theoretical values calculated from the molecular formula.

Detailed Research Findings:

A sample of this compound with the molecular formula C₃Cl₂INS would be subjected to combustion analysis and other appropriate methods for halogen determination. The experimental results are expected to be in close agreement with the theoretical percentages, typically within a ±0.4% margin of error, which would validate the elemental composition of the synthesized compound.

Interactive Data Table: Theoretical vs. Illustrative Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 12.92 | 12.88 |

| Nitrogen (N) | 5.02 | 5.05 |

| Sulfur (S) | 11.50 | 11.45 |

| Chlorine (Cl) | 25.42 | 25.38 |

| Iodine (I) | 45.14 | 45.24 |

Chiral Chromatography for Enantiomeric Separation of Derivatives

While this compound itself is an achiral molecule, its derivatives can possess stereogenic centers, leading to the formation of enantiomers. In such cases, chiral chromatography is a crucial technique for the separation and analysis of these stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. The ability to isolate and characterize individual enantiomers is of paramount importance, as they can exhibit distinct biological activities.

Detailed Research Findings:

For a hypothetical chiral derivative of this compound, a suitable chiral HPLC method would be developed. The choice of the chiral stationary phase and the mobile phase is critical for achieving baseline separation of the enantiomers. A study on the enantiomeric separation of new chiral azole compounds demonstrated the effectiveness of various CSPs, such as those based on macrocyclic glycopeptides, in resolving racemic mixtures of similar heterocyclic compounds. lab-chemicals.comsigmaaldrich.comsapub.org The resolution factor (Rs) is a key parameter used to quantify the degree of separation between the two enantiomeric peaks, with a value greater than 1.5 indicating baseline separation.

Interactive Data Table: Representative Chiral HPLC Separation of a Hypothetical Chiral Thiazole Derivative

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Amylose-based) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.2 min |

| Retention Time (Enantiomer 2) | 9.5 min |

| Resolution (Rs) | 1.8 |

| Enantiomeric Excess (ee) | 99% (for an enriched sample) |

Computational and Theoretical Investigations of 2,5 Dichloro 4 Iodo 1,3 Thiazole

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 2,5-dichloro-4-iodo-1,3-thiazole (B6220605), DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to predict its three-dimensional structure. These calculations would yield precise bond lengths, bond angles, and dihedral angles. The geometry is influenced by the electronic effects of the substituent atoms—chlorine and iodine—and the inherent structure of the thiazole (B1198619) ring.

Illustrative Data Table: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value |

| C-S Bond Length (Å) | 1.72 - 1.74 |

| C-N Bond Length (Å) | 1.31 - 1.37 |

| C-C Bond Length (Å) | 1.38 - 1.42 |

| C-Cl Bond Length (Å) | 1.73 - 1.75 |

| C-I Bond Length (Å) | 2.08 - 2.12 |

| Thiazole Ring Angles (°) | 85 - 115 |

Note: These are typical values for similar halogenated thiazole derivatives and serve as illustrative examples.

Quantum Chemical Calculations for Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. lab-chemicals.com A smaller gap suggests higher reactivity. lab-chemicals.com For this compound, the HOMO is expected to be localized on the electron-rich thiazole ring and the iodine atom, while the LUMO would likely be distributed over the ring and the electron-withdrawing chlorine atoms. Theoretical calculations provide the energies of these orbitals and the resulting gap, which is essential for predicting how the molecule will interact with other chemical species. bohrium.com

Illustrative Data Table: Frontier Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are illustrative and based on typical ranges for related heterocyclic compounds.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. researchgate.net In this compound, the nitrogen atom of the thiazole ring and the halogen atoms would be expected to show negative potential, indicating their role as potential sites for interaction with electrophiles or in forming non-covalent bonds. nih.gov The area around the hydrogen atoms, if any were present, and the potential for a "sigma-hole" on the iodine atom could represent electrophilic regions. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra. For this compound, theoretical calculations can determine the ¹³C and ¹⁵N NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the molecule's structure. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can aid in the assignment of experimental spectral bands to specific molecular motions, such as stretching and bending of bonds. While experimental NMR data for some thiazole derivatives is available, specific calculated predictions for this compound would require dedicated computational studies. scispace.comresearchgate.net

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (between N and S) | 150 - 160 |

| C4 (bonded to I) | 90 - 100 |

| C5 (bonded to Cl) | 145 - 155 |

Note: These are estimated ranges based on known substituent effects on the thiazole ring.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, including the identification of transition states. This is particularly useful for understanding the mechanisms of reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, providing insight into its feasibility and rate. For instance, understanding the ring-opening mechanism of similar dichlorothiadiazoles has been aided by such calculations. researchgate.net

Thermodynamic and Kinetic Studies of Transformations

Computational methods can provide valuable thermodynamic and kinetic data for chemical transformations. By calculating the Gibbs free energy, enthalpy, and entropy of reactants, products, and transition states, it is possible to predict the spontaneity and rate of a reaction under different conditions. researchgate.net For this compound, these calculations could be used to study its stability, decomposition pathways, or its reactivity in various synthetic protocols. For example, studies on related compounds have used these methods to understand their thermal behavior and reaction kinetics. figshare.com

Illustrative Data Table: Thermodynamic Parameters of a Hypothetical Reaction

| Parameter | Reactant (kJ/mol) | Transition State (kJ/mol) | Product (kJ/mol) |

| Enthalpy (ΔH) | 0 | +80 | -20 |

| Gibbs Free Energy (ΔG) | 0 | +95 | -15 |

Note: This table illustrates the kind of data obtained from thermodynamic calculations for a hypothetical exothermic reaction.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds and halogen bonds, play a critical role in the supramolecular chemistry and biological activity of molecules. nih.govmdpi.com Given the presence of chlorine and iodine atoms, this compound is a prime candidate for forming halogen bonds, where the halogen atom acts as an electrophilic "sigma-hole" donor. nih.gov NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, can identify and characterize these weak interactions within the molecule or between the molecule and a receptor, which is crucial for drug design and materials science. nih.gov

Advanced Synthetic Utility and Research Applications of 2,5 Dichloro 4 Iodo 1,3 Thiazole

As a Key Intermediate in Multi-Step Organic Synthesis

The strategic placement of three halogen atoms with differing reactivity on the thiazole (B1198619) ring makes 2,5-dichloro-4-iodo-1,3-thiazole (B6220605) a valuable intermediate in multi-step organic synthesis. The iodine atom at the C4 position is particularly susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This selective reactivity enables a stepwise functionalization of the thiazole core, providing access to a diverse library of polysubstituted thiazole derivatives.

Common cross-coupling reactions that can be employed include:

Sonogashira Coupling: The reaction of the C4-iodo group with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, yields 4-alkynyl-2,5-dichloro-1,3-thiazoles. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in creating extended π-conjugated systems. nih.gov

Stille Coupling: The palladium-catalyzed coupling with organostannanes allows for the introduction of various organic moieties, such as alkyl, vinyl, or aryl groups, at the C4 position. wikipedia.orgnih.gov

Suzuki Coupling: The reaction with boronic acids or their esters provides a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 4-aryl or 4-vinyl-2,5-dichloro-1,3-thiazoles.

Heck Coupling: The palladium-catalyzed reaction with alkenes can also be utilized to introduce alkenyl substituents at the C4 position.

The two chlorine atoms at the C2 and C5 positions are generally less reactive towards palladium-catalyzed cross-coupling reactions compared to the iodine atom. This difference in reactivity allows for the selective functionalization of the C4 position while leaving the C2 and C5 positions available for subsequent transformations, such as nucleophilic aromatic substitution reactions. This sequential reactivity is a cornerstone of its utility as a key intermediate.

Precursor for the Development of Novel Agrochemical Scaffolds

The thiazole ring is a well-established pharmacophore in a variety of commercial agrochemicals. thieme-connect.denih.gov The ability to introduce diverse functional groups onto the this compound scaffold makes it an attractive precursor for the development of new and more effective fungicides, herbicides, and insecticides.

Fungicides: Thiazole-containing compounds have a long history in the development of fungicides. nih.govresearchgate.netbohrium.com For instance, derivatives of 3,4-dichloroisothiazole have been shown to exhibit potent fungicidal activity. nih.gov By using this compound as a starting material, novel thiazole derivatives with tailored substituents can be synthesized and screened for their fungicidal properties. The introduction of specific moieties at the C4 position via cross-coupling reactions can lead to compounds with enhanced efficacy or a broader spectrum of activity against various plant pathogens. nih.govacs.org

Herbicides: The structural diversity achievable from this compound is also relevant for the discovery of new herbicides. For example, some commercial herbicide safeners, which protect crops from the phytotoxic effects of herbicides, contain thiazole structures. nih.gov The synthesis of libraries of compounds derived from this intermediate could lead to the identification of new herbicidal agents or safeners with improved properties.

Insecticides: Thiazole is a key structural component in several classes of insecticides. nih.gov The neonicotinoids, for instance, often feature a thiazole ring. The ability to functionalize the this compound core at three different positions allows for the design and synthesis of novel insecticidal candidates with potentially new modes of action or improved activity against resistant insect strains.

| Agrochemical Class | Relevance of Thiazole Scaffold | Potential of this compound |

| Fungicides | Well-established pharmacophore in commercial fungicides. nih.govresearchgate.net | Precursor to novel thiazole derivatives with potentially enhanced efficacy and broader spectrum. nih.govacs.org |

| Herbicides | Present in some herbicide safeners. nih.gov | Can be used to synthesize libraries of compounds to identify new herbicidal agents or safeners. |

| Insecticides | Key structural component in classes like neonicotinoids. nih.gov | Enables design of novel insecticidal candidates with potentially new modes of action. |

Building Block for Functional Materials

The electron-deficient nature of the thiazole ring, combined with the potential for creating extended π-conjugated systems, makes this compound a promising building block for a variety of functional materials.

Thiazole-based materials are increasingly being investigated for their applications in organic electronics. rsc.orgresearchgate.net The thiazolo[5,4-d]thiazole (B1587360) fused system, which can be conceptually derived from the coupling of thiazole units, is noted for its high oxidative stability and planarity, facilitating efficient intermolecular π–π overlap, a crucial factor for charge transport in organic semiconductors. rsc.orgmdpi.com

By utilizing this compound, synthetic chemists can construct a variety of π-conjugated oligomers and polymers. The C4-iodo position serves as a handle for chain extension through polymerization reactions like Sonogashira or Stille coupling. The resulting materials could find applications in:

Organic Field-Effect Transistors (OFETs): As the active semiconducting layer. rsc.org

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials. nih.govacs.org

Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.

Organic materials with large second-order non-linear optical (NLO) responses are of great interest for applications in optoelectronics and photonics. The design of such materials often involves the creation of donor-π-acceptor (D-π-A) systems. The electron-deficient thiazole ring can act as an effective acceptor or as part of the π-bridge. researchgate.net The functionalization of this compound allows for the systematic tuning of the NLO properties of the resulting molecules. For example, coupling an electron-donating group at the C4-position could lead to a D-A molecule with potential NLO activity.

Thiazole derivatives are known to exhibit fluorescence and are used in the development of fluorescent probes for various applications, including the detection of metal ions and biological imaging. chim.itnih.gov The fluorescence properties of these molecules can be finely tuned by altering the substituents on the thiazole ring. chim.it The reactivity of this compound provides a platform for the synthesis of novel thiazole-based fluorophores. By introducing specific recognition moieties or by extending the conjugation, fluorescent probes with high sensitivity and selectivity for particular analytes can be designed. nih.govresearchgate.net

Ligand Design in Organometallic Chemistry

The nitrogen and sulfur atoms in the thiazole ring can coordinate to metal centers, making thiazole derivatives valuable ligands in organometallic chemistry. nih.govnih.govcapes.gov.bracs.org The electronic properties of the resulting metal complexes can be modulated by the substituents on the thiazole ring. The presence of two chlorine atoms in this compound imparts strong electron-withdrawing character, which can influence the coordination chemistry and the catalytic activity of its metal complexes.

While the direct coordination of this compound to a metal center may be challenging due to the steric hindrance and electronic effects of the halogen atoms, it can be readily converted into more elaborate ligands. For example, substitution of the iodine and/or chlorine atoms with other coordinating groups can lead to mono- or bidentate ligands with tailored steric and electronic properties for applications in:

Catalysis: Where the metal complex can act as a catalyst for various organic transformations.

Materials Science: For the construction of coordination polymers or metal-organic frameworks (MOFs). acs.org

Bioinorganic Chemistry: As models for metalloenzymes or as potential therapeutic agents. google.com

Framework for Supramolecular Assembly Components

The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The utility of this compound as a component in such assemblies stems from the predictable and directional nature of the interactions it can form, primarily through halogen bonding.

The thiazole ring itself contains both a nitrogen and a sulfur atom, which can act as Lewis bases or electron-rich regions, attracting electrophilic species. nsf.govresearchgate.net The substitution of the ring with electron-withdrawing chlorine atoms and a highly polarizable iodine atom creates distinct regions of positive and negative electrostatic potential on the molecule's surface. This electronic landscape is crucial for directing the self-assembly process.

The iodine atom at the 4-position is a particularly potent halogen bond donor. Due to the "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis, it can form strong, directional interactions with halogen bond acceptors such as nitrogen, oxygen, or sulfur atoms in neighboring molecules. nsf.govmdpi.com This directionality is a key advantage in crystal engineering, allowing for the programmed assembly of molecules into one-, two-, or three-dimensional networks. snu.edu.innih.gov

The chlorine atoms at the 2- and 5-positions also possess the ability to participate in halogen bonding, albeit weaker than that of iodine. snu.edu.innih.gov These C-Cl···X interactions can provide additional stability and control over the final supramolecular architecture. The presence of multiple halogen bond donors on a single molecular scaffold allows for the formation of complex and robust structures.

Furthermore, the interplay between different types of non-covalent interactions, including halogen bonds, hydrogen bonds (if suitable functional groups are present on interacting molecules), and π-π stacking interactions involving the thiazole ring, can lead to highly organized and functional supramolecular systems. mdpi.comnih.gov The combination of a hydrogen-bond donor/acceptor site with a halogen-bond donor on the same molecule is a powerful strategy in supramolecular synthesis. mdpi.com

While direct experimental studies on the supramolecular assemblies of this compound are limited, the principles of halogen bonding and crystal engineering strongly suggest its potential as a valuable synthon. Research on analogous iodo- and chloro-substituted heterocyclic compounds has demonstrated the reliability of these interactions in forming predictable supramolecular motifs. nsf.govnih.gov

Table 1: Representative Halogen Bond Interactions and Their Geometric Parameters

| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Typical Angle (°) |

| C-I | N | Halogen Bond | 2.8 - 3.2 | 160 - 180 |

| C-I | O | Halogen Bond | 3.0 - 3.5 | 160 - 180 |

| C-I | S | Halogen Bond | 3.3 - 3.8 | 160 - 180 |

| C-Cl | N | Halogen Bond | 3.0 - 3.4 | 150 - 170 |

| C-Cl | O | Halogen Bond | 3.1 - 3.6 | 150 - 170 |

Note: The data in this table are generalized from studies on various halogenated organic compounds and serve to illustrate the expected parameters for interactions involving this compound.

The deliberate design of supramolecular architectures using building blocks like this compound opens avenues for the development of new materials with tailored properties, such as nonlinear optical materials, porous solids for gas storage, and novel catalytic systems. Future research focusing on the crystallographic analysis of this compound and its co-crystals with various halogen bond acceptors would be invaluable in experimentally validating its potential and unlocking its full utility in supramolecular chemistry.

Future Research Directions and Emerging Trends in 2,5 Dichloro 4 Iodo 1,3 Thiazole Chemistry

Development of Highly Stereoselective Synthetic Methodologies

The development of synthetic methods that control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. For derivatives of 2,5-dichloro-4-iodo-1,3-thiazole (B6220605), the introduction of chirality would open up new avenues for its use in these areas. Future research will likely focus on the stereoselective introduction of substituents at the thiazole (B1198619) core or on appendages attached to it.

Given the functionality of this compound, stereoselectivity could be achieved through several approaches. For instance, the iodine atom could be exploited in transition-metal-catalyzed cross-coupling reactions with chiral partners. Alternatively, the development of chiral catalysts for reactions involving the thiazole ring itself would be a significant advance. acs.orgnih.govacs.org

A hypothetical research program might explore the use of various chiral ligands in conjunction with a palladium catalyst for a Suzuki-Miyaura coupling reaction with a chiral boronic ester. The goal would be to achieve high enantiomeric excess (e.e.) in the resulting product.

Table 1: Hypothetical Stereoselective Suzuki-Miyaura Coupling of this compound

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

| 1 | (R)-BINAP | Toluene | 80 | 75 | 85 |

| 2 | (S)-PHOS | Dioxane | 100 | 82 | 92 |

| 3 | (R,R)-Me-DuPhos | THF | 60 | 68 | 95 |

| 4 | (S,S)-Chiraphos | DMF | 80 | 79 | 88 |

This table is illustrative and represents potential research targets rather than existing experimental data.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are powerful tools in green chemistry, offering mild and selective reaction conditions. acs.orgcharlotte.edu The application of these technologies to this compound could lead to novel and efficient synthetic pathways. The electron-deficient nature of the thiazole ring, coupled with the presence of halogens, makes it a prime candidate for such transformations. rsc.org

Future research could explore the use of photoredox catalysts to initiate radical reactions involving the C-I or C-Cl bonds. charlotte.edu For example, a photoredox-catalyzed coupling of this compound with an alkene could provide a direct route to functionalized thiazole derivatives. Electrocatalysis, on the other hand, could be employed for selective reductions or oxidations of the thiazole ring or its substituents. acs.org The development of thiazolo[5,4-d]thiazole-based materials for photocatalytic CO2 reduction highlights the potential of thiazole derivatives in this area. nih.gov

Application in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.govresearchgate.netfigshare.comrsc.orgrsc.orgacs.orgacs.orgchimia.ch For reactions involving potentially hazardous intermediates or requiring precise control over reaction parameters, these technologies are particularly well-suited. The synthesis and functionalization of this compound could benefit significantly from the adoption of flow-based methods.

Future work in this area could involve the development of continuous-flow processes for the synthesis of the parent compound itself, as well as its subsequent derivatization. For example, a microreactor setup could be designed for the safe and efficient iodination of a dichlorothiazole precursor. The high surface-area-to-volume ratio of microreactors would allow for excellent heat transfer and precise temperature control, which is often crucial in halogenation reactions. rsc.orgacs.orgchimia.ch

Table 2: Potential Advantages of Flow Synthesis for this compound Chemistry

| Feature | Advantage in Flow Chemistry |

| Safety | Minimized reaction volume reduces risks associated with exothermic reactions or hazardous reagents. |

| Scalability | Production can be increased by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel). acs.org |

| Reaction Control | Precise control over temperature, pressure, and residence time leads to higher yields and selectivities. chimia.ch |

| Integration | Multiple reaction steps can be combined into a single continuous process, reducing manual handling and purification steps. acs.org |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic routes. nih.govacs.orgresearchgate.netresearchgate.netchemrxiv.org For a relatively unexplored compound like this compound, these computational tools could accelerate the discovery of new reactions and applications.

Future research could involve the use of ML models trained on large datasets of chemical reactions to predict the reactivity of this compound under various conditions. acs.org These models could help chemists to identify promising reaction pathways and to optimize reaction parameters without the need for extensive trial-and-error experimentation. AI could also be used to design novel derivatives of this compound with specific desired properties, such as biological activity or materials characteristics. nih.govresearchgate.net

Investigation of Solid-State Reactivity and Polymorphism

The study of chemical reactions in the solid state is a rapidly growing field with implications for materials science and pharmaceuticals. The crystalline structure of a molecule can have a profound impact on its reactivity, and the existence of multiple crystalline forms, or polymorphs, can lead to different physical and chemical properties.

For this compound, future research could focus on its solid-state reactivity, for example, in photochemical reactions initiated by UV irradiation of the crystalline material. The study of its polymorphism would also be of interest, as different polymorphs could exhibit different melting points, solubilities, and even biological activities. Techniques such as X-ray diffraction and solid-state NMR would be essential for characterizing the different crystalline forms. The photostability of thiazole-containing compounds can be influenced by their solid-state packing and substituents. nih.gov

Expansion into New Areas of Materials Science

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of novel materials. The thiazole ring is a known component of various functional materials, including organic semiconductors and fluorescent dyes. nih.govnih.govnih.gov

Future research in this area could explore the incorporation of the this compound moiety into polymers or other extended structures. mdpi.com The resulting materials could have interesting electronic or optical properties, with potential applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or chemical sensors. The presence of the iodine atom provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's properties.

Detailed Mechanistic Studies of Under-Explored Transformations

A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. For this compound, many of its potential transformations remain unexplored. Detailed mechanistic studies of these reactions would provide valuable insights that could guide future synthetic efforts.

Future research could employ a combination of experimental and computational techniques to elucidate the mechanisms of key transformations. For example, kinetic studies, in situ spectroscopic monitoring, and isotopic labeling experiments could be used to probe the reaction pathways of nucleophilic aromatic substitution reactions or transition-metal-catalyzed couplings. Density functional theory (DFT) calculations could provide further insights into the structures and energies of intermediates and transition states.

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting kinase inhibition?

- Methodological Answer :

- Core modifications : Synthesize analogs with varying halogens (Br, F at C4) and substituents (methyl, nitro at C2).

- Assays : Use TR-FRET kinase assays (e.g., EGFR, JAK2) with staurosporine as a control.

- Data correlation : Plot IC₅₀ against computed electrostatic potential (ESP) maps to identify pharmacophoric hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.